molecular formula C16H11F2N3O2S B6081645 N-(2,4-difluorophenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide

N-(2,4-difluorophenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B6081645
M. Wt: 347.3 g/mol
InChI Key: WBZGGANFYJBOCL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a quinazoline core, a structure often associated with biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated quinazoline derivative.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the sulfanyl-quinazoline intermediate with 2,4-difluoroaniline, forming the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinazoline ring can be oxidized to form a quinone derivative.

    Reduction: The acetamide group can be reduced to an amine under suitable conditions.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to the quinazoline core.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes and receptors, potentially disrupting cellular processes. The sulfanyl group may enhance binding affinity and specificity, while the difluorophenyl group could improve the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide: can be compared with other quinazoline derivatives such as:

Uniqueness

    This compound: is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2S/c17-9-5-6-13(11(18)7-9)19-14(22)8-24-16-20-12-4-2-1-3-10(12)15(23)21-16/h1-7H,8H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZGGANFYJBOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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